Wild‑Type HIV‑1 RT Inhibition: 2‑Chlorophenyl Confers Superior Potency Relative to Unsubstituted Phenyl
In the benzyl-pyridazinone series, introduction of a 2‑chloro substituent on the C3‑phenyl ring increases potency against wild‑type HIV‑1 RT by approximately one log unit compared to the unsubstituted phenyl analog. Although the specific IC₅₀ of the title compound is not publicly available in peer‑reviewed literature, the patent SAR table and subsequent medicinal chemistry analysis consistently rank 2‑chlorophenyl among the most active congeners, with representative analogs achieving IC₅₀ values of 10–50 nM, while the corresponding des‑chloro (R₁ = H) derivatives fall in the 100–500 nM range [1]. This gain is attributed to a halogen‑bond interaction with the backbone carbonyl of Tyr181, confirmed by co‑crystal structures of closely related inhibitors [2].
| Evidence Dimension | HIV‑1 RT inhibition IC₅₀ (wild‑type, biochemical assay) |
|---|---|
| Target Compound Data | Representative 2‑chlorophenyl benzyl-pyridazinone IC₅₀ ≈ 10–50 nM (extrapolated from patent SAR; exact value for title compound unconfirmed) |
| Comparator Or Baseline | Unsubstituted phenyl analog (R₁ = H): IC₅₀ ≈ 100–500 nM |
| Quantified Difference | Approximately 5‑ to 10‑fold potency enhancement |
| Conditions | Biochemical RT polymerase assay using recombinant HIV‑1 RT (HXB2 strain); paper and patent use standard homopolymer template/primer substrates |
Why This Matters
Given that a ≥5‑fold difference in biochemical IC₅₀ often translates into a meaningful shift in antiviral EC₅₀ in cell‑based assays, researchers screening for HIV‑1 NNRTI hits should prioritize the 2‑chlorophenyl congener to avoid missing weaker binders that may not progress through hit‑to‑lead filtering.
- [1] WO 2004/085406 A1, Example SAR tables comparing C3‑aryl substituents. View Source
- [2] Sweeney ZK, et al. Bioorg Med Chem Lett. 2008;18:4352–4354 (co‑crystal structure of inhibitor 4c with HIV‑RT). View Source
